4-Bromo-5-(bromomethyl)-2-methylthiazole
Overview
Description
4-Bromo-5-(bromomethyl)-2-methylthiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms, one attached to the thiazole ring and the other to a methyl group. The molecular formula of this compound is C6H6Br2NS.
Scientific Research Applications
4-Bromo-5-(bromomethyl)-2-methylthiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals. It serves as a precursor for the synthesis of compounds with antimicrobial and anticancer properties.
Medicine: Research into the compound’s derivatives has shown potential for the development of new drugs targeting various diseases, including bacterial infections and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in the suzuki–miyaura cross-coupling reaction .
Mode of Action
It’s likely that it interacts with its targets through a process of oxidative addition and transmetalation, common in suzuki–miyaura cross-coupling reactions . This involves the compound donating electrons to form new bonds with its target .
Biochemical Pathways
Compounds involved in suzuki–miyaura cross-coupling reactions are known to affect carbon–carbon bond formation . This can have downstream effects on the synthesis of various organic compounds.
Result of Action
Similar compounds have been shown to have effects on bacterial persistence and antibiotic tolerance .
Action Environment
The action of 4-Bromo-5-(bromomethyl)-2-methylthiazole can be influenced by environmental factors such as pH. For instance, the effects of similar compounds have been shown to be more profound when the pH is increased from 6 to 8.5 .
Safety and Hazards
Future Directions
Future research could focus on elucidating the synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “4-Bromo-5-(bromomethyl)-2-methylthiazole”. Unfortunately, specific future directions are not found in the available resources .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(bromomethyl)-2-methylthiazole typically involves the bromination of 2-methylthiazole. The process can be carried out using bromine or other brominating agents under controlled conditions. One common method involves the reaction of 2-methylthiazole with bromine in the presence of a solvent such as acetic acid. The reaction is usually conducted at a temperature range of 0-25°C to ensure controlled bromination and to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(bromomethyl)-2-methylthiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding thiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido-thiazoles, thiocyanato-thiazoles, and methoxy-thiazoles.
Oxidation Reactions: Products include thiazole sulfoxides and thiazole sulfones.
Reduction Reactions: Products include de-brominated thiazoles.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-(bromomethyl)-2-methylpyridine: Similar in structure but contains a pyridine ring instead of a thiazole ring.
4-Bromo-5-(bromomethyl)-2-methylfuran: Contains a furan ring instead of a thiazole ring.
4-Bromo-5-(bromomethyl)-2-methylthiophene: Contains a thiophene ring instead of a thiazole ring.
Uniqueness
4-Bromo-5-(bromomethyl)-2-methylthiazole is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical and biological properties. The combination of bromine atoms and the thiazole ring makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
4-bromo-5-(bromomethyl)-2-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2NS/c1-3-8-5(7)4(2-6)9-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSLVZOIJHPPGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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